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molecular formula C5H2F8 B2826988 1H,2H-Octafluorocyclopentane CAS No. 828-35-3

1H,2H-Octafluorocyclopentane

Cat. No. B2826988
M. Wt: 214.058
InChI Key: QVEJLBREDQLBKB-UHFFFAOYSA-N
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Patent
US05847243

Procedure details

Then a reactor was charged with 12 g of the octafluorocyclopentene and 0.24 g of a 5%-palladium/carbon catalyst and hydrogenation was conducted at a temperature of 50° C. and a hydrogenation pressure of 6 kg/cm2. When the absorption of hydrogen ceased, the reaction was completed. After the removal of the catalyst and the produced hydrogen fluoride from the reaction mixture, the reaction mixture was distilled to give 9 g of 1,2,3,3,4,4,5,5-octafluorocyclopentane (b.p., 79° C.; purity, 99%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:13])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:10])([F:9])[C:3]1([F:12])[F:11]>[Pd]>[F:8][CH:5]1[C:4]([F:9])([F:10])[C:3]([F:11])([F:12])[C:2]([F:1])([F:13])[CH:6]1[F:7]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC1(C(C(C(=C1F)F)(F)F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was conducted at a temperature of 50° C.
CUSTOM
Type
CUSTOM
Details
When the absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
After the removal of the catalyst
DISTILLATION
Type
DISTILLATION
Details
the produced hydrogen fluoride from the reaction mixture, the reaction mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
FC1C(C(C(C1(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05847243

Procedure details

Then a reactor was charged with 12 g of the octafluorocyclopentene and 0.24 g of a 5%-palladium/carbon catalyst and hydrogenation was conducted at a temperature of 50° C. and a hydrogenation pressure of 6 kg/cm2. When the absorption of hydrogen ceased, the reaction was completed. After the removal of the catalyst and the produced hydrogen fluoride from the reaction mixture, the reaction mixture was distilled to give 9 g of 1,2,3,3,4,4,5,5-octafluorocyclopentane (b.p., 79° C.; purity, 99%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:13])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:10])([F:9])[C:3]1([F:12])[F:11]>[Pd]>[F:8][CH:5]1[C:4]([F:9])([F:10])[C:3]([F:11])([F:12])[C:2]([F:1])([F:13])[CH:6]1[F:7]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC1(C(C(C(=C1F)F)(F)F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was conducted at a temperature of 50° C.
CUSTOM
Type
CUSTOM
Details
When the absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
After the removal of the catalyst
DISTILLATION
Type
DISTILLATION
Details
the produced hydrogen fluoride from the reaction mixture, the reaction mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
FC1C(C(C(C1(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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